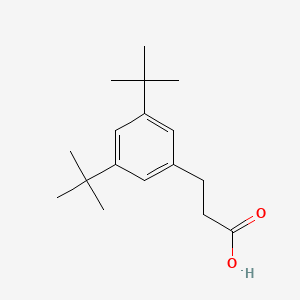

3-(3,5-Di-tert-butylphenyl)propanoic acid

Übersicht

Beschreibung

3-(3,5-Di-tert-butylphenyl)propanoic acid is an organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and other materials. The compound’s structure features a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and a propanoic acid group attached to the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, followed by the Friedel-Crafts acylation reaction to introduce the propanoic acid group. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3,5-Di-tert-butylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or borane.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Antioxidant Additive

Fenozan acid is commonly used as an antioxidant in food packaging materials. The European Food Safety Authority (EFSA) has evaluated its safety for use in polyolefins that come into contact with food. The EFSA concluded that there is no safety concern for consumers when the substance is used properly, with migration limits set at 0.05 mg/kg of food for non-fatty and non-dairy products .

Biomarker for Exposure

Recent studies have identified fenozan acid as a potential biomarker for human exposure to synthetic phenolic antioxidants. A rat metabolism study revealed that fenozan acid could be detected in human urine samples, indicating widespread exposure to related compounds . This finding highlights the importance of monitoring environmental and dietary sources of exposure to such antioxidants.

Environmental Impact

Presence in Ecosystems

Research has shown that fenozan acid and its derivatives are prevalent in both indoor and outdoor environments. The identification of these compounds in human biological samples raises concerns about their environmental persistence and potential health effects .

Regulatory Aspects

Safety Evaluations

Fenozan acid has undergone various safety evaluations by regulatory bodies like EFSA and the European Chemicals Agency (ECHA). These evaluations focus on its toxicological profile and potential risks associated with its use in consumer products .

Case Studies

- Food Packaging Safety Assessment : A comprehensive study conducted by EFSA assessed the risk of using fenozan acid in food contact materials, concluding that it poses no significant risk when used within specified limits .

- Metabolism Studies in Rats : A study published on PubMed explored the metabolism of fenozan acid in rats, identifying it as a urinary biomarker for synthetic phenolic antioxidants and providing insights into human exposure levels .

Wirkmechanismus

The antioxidant properties of 3-(3,5-Di-tert-butylphenyl)propanoic acid are primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid degradation and enhancing the compound’s stability.

Vergleich Mit ähnlichen Verbindungen

- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid

- 3,5-Di-tert-butylphenol

- 2,6-Di-tert-butyl-4-methylphenol (BHT)

Uniqueness: 3-(3,5-Di-tert-butylphenyl)propanoic acid is unique due to its specific combination of antioxidant properties and steric protection provided by the tert-butyl groups. This makes it particularly effective in stabilizing polymers and other materials against oxidative degradation.

Biologische Aktivität

3-(3,5-Di-tert-butylphenyl)propanoic acid, commonly referred to as fenozan acid , is a synthetic phenolic compound that has gained attention for its biological activity, particularly in the context of its use as an antioxidant and potential therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula: CHO

- Molecular Weight: 278.39 g/mol

- CAS Number: 20170-32-5

Biological Activity Overview

Fenozan acid exhibits various biological activities, primarily attributed to its antioxidant properties. It is commonly used in food and polymer industries as an additive to prevent oxidative degradation. Research indicates that it may also have implications in human health due to its metabolic products.

The biological activity of fenozan acid is largely linked to its ability to scavenge free radicals and inhibit lipid peroxidation. The presence of the di-tert-butyl group enhances its electron-donating capacity, which is crucial for neutralizing reactive oxygen species (ROS).

Antioxidant Activity

Studies have demonstrated that fenozan acid functions effectively as an antioxidant. For instance, it has been shown to reduce oxidative stress markers in various biological systems:

- In vitro studies : Fenozan acid significantly decreased malondialdehyde (MDA) levels in cell cultures exposed to oxidative stress.

- In vivo studies : Animal models treated with fenozan acid exhibited lower levels of oxidative damage compared to control groups.

Metabolism and Excretion

A notable study conducted on rats indicated that fenozan acid is a urinary biomarker for exposure to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants. The study found that:

- Fenozan acid was detected in 88% of human urine samples before hydrolysis, suggesting widespread human exposure .

- The compound was not detected in rat urine after treatment with related antioxidants, indicating its role as a metabolite rather than a direct agent .

Toxicological Profile

The safety profile of fenozan acid has been evaluated through various toxicological studies:

- Acute Toxicity : The oral LD50 in rats is greater than 5000 mg/kg, indicating low acute toxicity .

- Chronic Exposure : Long-term studies revealed no significant adverse effects on reproduction or development at established NOAELs (No Observed Adverse Effect Levels) ranging from 30 mg/kg bw/day to 1000 mg/kg bw/day depending on the study parameters .

Case Studies

Eigenschaften

IUPAC Name |

3-(3,5-ditert-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h9-11H,7-8H2,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYBGPKEFLHQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CCC(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598156 | |

| Record name | 3-(3,5-Di-tert-butylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42288-01-7 | |

| Record name | 3-(3,5-Di-tert-butylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.